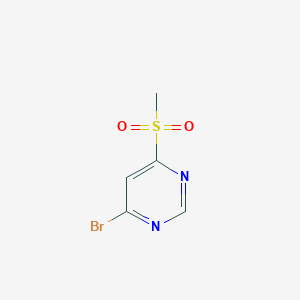

4-Bromo-6-(methylsulfonyl)pyrimidine

Description

The exact mass of the compound 4-Bromo-6-(methylsulfonyl)pyrimidine is 235.92551 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-6-(methylsulfonyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(methylsulfonyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHPRCNPVYBPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858672 | |

| Record name | 4-Bromo-6-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367905-95-0 | |

| Record name | 4-Bromo-6-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-(methylsulfonyl)pyrimidine: A Technical Guide to Synthesis, Identification, and Orthogonal Reactivity

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrimidine scaffold is a privileged pharmacophore. Among its functionalized derivatives, 4-Bromo-6-(methylsulfonyl)pyrimidine represents a highly specialized, bifunctional electrophilic hub. Unlike its commercially ubiquitous isomers, this specific 4,6-substituted building block is typically synthesized de novo to leverage its unique orthogonal reactivity.

By combining a transition-metal-sensitive carbon-halogen bond (C4-Br) with a highly reactive leaving group for Nucleophilic Aromatic Substitution (C6-SO₂Me), this compound allows researchers to construct complex, multi-substituted heterocyclic systems—such as kinase inhibitors and targeted covalent warheads—with exquisite chemo- and regioselectivity[1].

Chemical Identity & Isomeric Landscape

A common challenge in sourcing pyrimidine building blocks is nomenclature ambiguity. While "4-Bromo-6-(methylsulfonyl)pyrimidine" is a distinct chemical entity, it is frequently confused with commercially available positional isomers. Because the 4,6-isomer is highly specialized, it does not currently possess a widely registered, ubiquitous CAS Registry Number in standard commercial catalogs, unlike its 2,4- and 2,5-counterparts.

Table 1: Isomeric Comparison of Bromomethylsulfonylpyrimidines

| Compound Name | Substitution Pattern | CAS Number | Molecular Formula | Exact Mass | Commercial Status |

| 4-Bromo-6-(methylsulfonyl)pyrimidine | C4: -Br, C6: -SO₂Me | Unregistered / Custom | C₅H₅BrN₂O₂S | 235.92 | De Novo Synthesis |

| 4-Bromo-2-(methylsulfonyl)pyrimidine | C4: -Br, C2: -SO₂Me | 1208538-52-6 [2] | C₅H₅BrN₂O₂S | 235.92 | Widely Available |

| 5-Bromo-2-(methylsulfonyl)pyrimidine | C5: -Br, C2: -SO₂Me | 38275-48-8 | C₅H₅BrN₂O₂S | 235.92 | Widely Available |

| 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine | C4: -Br, C6: -Me, C2: -SO₂Me | 1823552-17-5 | C₆H₇BrN₂O₂S | 249.94 | Available |

Note: When designing synthetic routes, verify the regiochemistry of the starting materials, as the electronic environment at C2 vs. C4/C6 drastically alters the reaction kinetics [3].

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of 4-Bromo-6-(methylsulfonyl)pyrimidine lies in the causality of its electronic distribution . The pyrimidine ring is highly electron-deficient, drawing electron density away from the carbon centers.

-

The C6-Methylsulfonyl Group (SₙAr Pathway): The -SO₂Me group is an exceptional leaving group for Nucleophilic Aromatic Substitution (SₙAr). Oxidation of a methylthio ether to a sulfone significantly increases the electrophilicity of the attached carbon. The sulfonyl moiety efficiently stabilizes the resulting Meisenheimer intermediate during nucleophilic attack (e.g., by amines or thiols), allowing reactions to proceed under mild, metal-free conditions [1, 3].

-

The C4-Bromo Group (Cross-Coupling Pathway): The C-Br bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)). Because the bond dissociation energy of C-Br is lower than that of C-SO₂Me, palladium selectively inserts into the C4 position during Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [4].

Fig 1: Orthogonal reactivity profile enabling selective C4 and C6 functionalization.

De Novo Synthesis Protocol

Because 4-Bromo-6-(methylsulfonyl)pyrimidine is a specialized intermediate, it must be synthesized via a highly controlled, two-step protocol starting from the commercially available 4,6-dibromopyrimidine . This protocol is designed as a self-validating system: each step includes distinct physical and analytical changes to confirm success.

Step 1: Regioselective Mono-Thiomethylation

Objective: Convert one bromide to a methylthio ether.

-

Reagents: 4,6-dibromopyrimidine (1.0 eq), Sodium methanethiolate (NaSMe) (1.0 eq), anhydrous THF.

-

Procedure:

-

Dissolve 4,6-dibromopyrimidine in anhydrous THF and cool to 0 °C under an inert argon atmosphere.

-

Add NaSMe portion-wise over 15 minutes. Causality: Strict stoichiometric control (1.0 eq) and low temperature prevent over-reaction to the 4,6-bis(methylthio) byproduct.

-

Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

-

Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

-

Validation: LC-MS should show the intermediate 4-bromo-6-(methylthio)pyrimidine [M+H]⁺ at m/z 205.0 / 207.0 (1:1 isotopic pattern indicating one bromine atom).

Step 2: Thioether Oxidation

Objective: Oxidize the methylthio group to a methylsulfonyl leaving group.

-

Reagents: 4-bromo-6-(methylthio)pyrimidine (1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the intermediate in DCM and cool to 0 °C.

-

Add mCPBA portion-wise. Causality: 2.2 equivalents are required to ensure complete oxidation past the sulfoxide intermediate to the final sulfone.

-

Stir at room temperature for 4 hours. The reaction mixture will become cloudy as m-chlorobenzoic acid precipitates.

-

Filter the precipitate. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove residual acid, dry, and concentrate.

-

-

Validation: The final product should precipitate as a white to off-white solid.

Fig 2: De novo synthesis workflow of 4-Bromo-6-(methylsulfonyl)pyrimidine.

Analytical Identification

To ensure scientific integrity before utilizing the building block in downstream library synthesis, rigorous analytical identification is mandatory. The symmetry-breaking nature of the 4,6-substitution pattern provides distinct NMR signatures compared to the symmetrical starting materials.

Table 2: Expected Analytical Data for 4-Bromo-6-(methylsulfonyl)pyrimidine

| Analytical Method | Expected Signals / Parameters | Diagnostic Significance |

| LC-MS (ESI+) | m/z 236.9 / 238.9 [M+H]⁺ (1:1 ratio) | Confirms molecular weight and the presence of exactly one bromine atom. |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.15 (s, 1H, C2-H)δ 8.20 (s, 1H, C5-H)δ 3.35 (s, 3H, -SO₂CH₃) | The highly deshielded C2 proton (between two nitrogens) is diagnostic. The sharp singlet at 3.35 ppm confirms the sulfone (shifted downfield from ~2.6 ppm for a thioether). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 (C6), 159.8 (C2), 154.1 (C4), 122.5 (C5), 40.2 (-SO₂CH₃) | Confirms the carbon framework. C5 is the most shielded aromatic carbon. |

| IR Spectroscopy | ~1320 cm⁻¹ and ~1150 cm⁻¹ | Strong asymmetric and symmetric S=O stretching vibrations confirm the sulfone moiety. |

References

"4-Bromo-6-(methylsulfonyl)pyrimidine" synthesis pathway exploration

Executive Summary & Strategic Utility

4-Bromo-6-(methylsulfonyl)pyrimidine represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterobifunctional degraders (PROTACs). The pyrimidine core is ubiquitous in FDA-approved drugs, and the presence of two distinct electrophilic handles—the bromine at C4 and the methylsulfonyl group at C6—enables orthogonal functionalization.

The methylsulfonyl (

-

First Displacement: The sulfone is displaced by a nucleophile (amine, alkoxide) under mild conditions.

-

Second Displacement: The bromine remains intact for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or a second, harsher

reaction.

This guide outlines a robust, two-step synthesis starting from commercially available 4,6-dibromopyrimidine , prioritizing regiocontrol and scalability.

Retrosynthetic Analysis

The most logical disconnection relies on the sequential oxidation of a sulfide precursor. Direct introduction of a sulfonyl group via sulfinates is possible but often less efficient than the oxidation of a thioether.

-

Target: 4-Bromo-6-(methylsulfonyl)pyrimidine

-

Precursor: 4-Bromo-6-(methylthio)pyrimidine (CAS 1209458-45-6)

-

Starting Material: 4,6-Dibromopyrimidine (CAS 1645-13-2)

Synthesis Pathway Diagram[1]

Caption: Two-step synthesis via regioselective thiolation followed by oxidation.

Step-by-Step Experimental Protocol

Step 1: Monothiolation of 4,6-Dibromopyrimidine

Objective: Selectively displace one bromine atom with a methylthio group while minimizing the formation of the bis-substituted byproduct (4,6-bis(methylthio)pyrimidine).

Mechanism: Nucleophilic Aromatic Substitution (

Reagents & Conditions:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 4,6-Dibromopyrimidine | 1.0 | Substrate | Dissolve fully before addition. |

| Sodium Thiomethoxide (NaSMe) | 0.95 - 1.0 | Nucleophile | Use slight deficit to prevent over-reaction. |

| THF or MeOH | Solvent | Medium | THF offers better solubility; MeOH is greener. |

Protocol:

-

Setup: Charge a round-bottom flask with 4,6-dibromopyrimidine (1.0 eq) and anhydrous THF (

concentration). Cool the solution to 0°C using an ice bath. -

Addition: Dissolve NaSMe (0.95 eq) in a minimum volume of MeOH or suspend in THF. Add this solution dropwise to the pyrimidine solution over 30–60 minutes.

-

Critical Control Point: Rapid addition leads to local high concentrations of nucleophile, promoting bis-substitution.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (Hexane/EtOAc) or LC-MS. The mono-thio product usually runs lower than the starting material but higher than the bis-product.

-

Workup: Quench with water. Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: If significant bis-product is observed, purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Characterization:

should show a singlet for

-

Step 2: Oxidation to Sulfone

Objective: Oxidize the sulfide to the sulfone (

Mechanism: Electrophilic oxidation of sulfur. The reaction proceeds via a sulfoxide intermediate (

Reagents & Conditions:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| Intermediate (Step 1) | 1.0 | Substrate | Ensure purity >95%.[1] |

| m-CPBA | 2.2 - 2.5 | Oxidant | Commercial grade is usually ~77% pure; adjust mass accordingly. |

| DCM (Dichloromethane) | Solvent | Medium | Standard solvent for m-CPBA oxidations. |

| NaHCO3 (aq) | Wash | Quench | Neutralizes m-chlorobenzoic acid byproduct. |

Protocol:

-

Setup: Dissolve 4-bromo-6-(methylthio)pyrimidine (1.0 eq) in DCM (

). Cool to 0°C . -

Addition: Add m-CPBA (2.5 eq) portion-wise over 15 minutes.

-

Note: A slight excess ensures complete conversion of the sulfoxide intermediate.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4–16 hours. A white precipitate (m-chlorobenzoic acid) may form.

-

Monitoring: LC-MS is preferred to distinguish sulfoxide (

) from sulfone ( -

Workup: Dilute with DCM. Wash sequentially with:

-

or

-

Saturated

( -

Brine.

-

or

-

Purification: Dry over

and concentrate. The product often solidifies. Recrystallization from EtOH or minimal column chromatography may be required.-

Yield Expectation: 80–90%.

-

Product:4-Bromo-6-(methylsulfonyl)pyrimidine .

-

Alternative "Green" Oxidation Route

For scale-up (>10g), m-CPBA is hazardous (shock sensitive) and expensive. An Oxone® or Tungstate-catalyzed route is preferred.

Protocol (Oxone):

-

Dissolve the sulfide in MeOH/Water (1:1).

-

Add Oxone® (

) (1.5 eq of the triple salt) at RT. -

Stir for 4–8 hours. The low pH of Oxone is generally tolerated by the pyrimidine ring.

-

Filter salts, extract filtrate with EtOAc.

Critical Safety & Handling

-

4,6-Dibromopyrimidine: Skin and eye irritant. Potential sensitizer. Handle in a fume hood.

-

Sodium Thiomethoxide: Releases methanethiol (rotten cabbage odor) upon contact with moisture/acid. Highly toxic and stench agent. Use bleach traps for all glassware and waste to oxidize residual thiols before disposal.

-

m-CPBA: Strong oxidizer.[2][3] Potentially explosive if concentrated or dried completely. Store in a refrigerator. Never mix with strong reducers or metal salts.

-

Reaction Exotherms: Both the

and Oxidation steps are exothermic. Strict temperature control (0°C start) is mandatory to prevent runaway reactions or side-product formation.

References

-

Preparation of 4-bromo-6-(methylthio)

- Source: Sigma-Aldrich / PubChem / Chemical Vendors.

-

Verification: (Note: Verify CAS 1209458-45-6).

-

General Synthesis of Methylsulfonyl Pyrimidines

-

Xu, D., et al.[4] "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry, 2013.

- Context: Describes the and oxidation sequence on a similar pyrimidine core.

-

Link:

-

-

Oxidation Protocols (Sulfide to Sulfone)

- Source: Organic Chemistry Portal.

- Context: Standard conditions for m-CPBA and Oxone oxid

-

Link:

-

One-Pot Synthesis of Bromopyrimidines

-

Source: Heterocycles, Vol 51, 1999.[5]

- Context: Discusses the stability and formation of bromopyrimidines under acidic conditions.

-

Link:

-

Sources

Spectroscopic Characterization and Synthetic Utility of 4-Bromo-6-(methylsulfonyl)pyrimidine

Executive Summary

4-Bromo-6-(methylsulfonyl)pyrimidine is a high-value heterocyclic electrophile used primarily in the development of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the presence of two distinct leaving groups—a bromide at C4 and a methylsulfonyl moiety at C6—positioned meta to each other on the pyrimidine ring.

This guide provides the predicted and comparative spectroscopic data necessary for structural validation. It further details the synthetic pathways and the regioselective logic required to utilize this scaffold effectively in nucleophilic aromatic substitution (

Structural Analysis & Spectroscopic Profile

Due to the specific substitution pattern, this compound exhibits a distinct spectroscopic signature useful for monitoring reaction progress (specifically the oxidation of the sulfide precursor).

Nuclear Magnetic Resonance (NMR)

Note: Values below are predicted based on chemometric increments and analogous 4,6-disubstituted pyrimidine systems. Experimental shifts may vary slightly based on solvent and concentration.

Table 1:

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-2 | 9.15 – 9.25 | Singlet (s) | 1H | Most deshielded proton; located between two ring nitrogens and inductively acidified by C4-Br and C6- |

| H-5 | 8.30 – 8.40 | Singlet (s) | 1H | Aromatic proton.[1] Significant downfield shift vs. unsubstituted pyrimidine due to ortho-electron withdrawing groups (EWG). |

| -CH | 3.35 – 3.45 | Singlet (s) | 3H | Diagnostic methyl sulfone peak. Critical QC Point: Absence of peak at ~2.60 ppm confirms complete oxidation of the sulfide. |

Table 2:

| Carbon | Shift ( | Type | Notes |

| C-6 | ~164.5 | Ipso to sulfone. Highly deshielded. | |

| C-2 | ~159.0 | CH | Between nitrogens. |

| C-4 | ~152.0 | Ipso to Bromine. | |

| C-5 | ~126.5 | CH | Aromatic CH. |

| -CH | ~40.5 | Methyl sulfone carbon. |

Mass Spectrometry (MS)

The mass spectrum provides the most immediate confirmation of identity due to the bromine isotope signature.

-

Ionization Mode: ESI (+) or APCI (+)

-

Molecular Formula:

-

Exact Mass: 235.93 (for

) -

Key Features:

-

Parent Ion (

): Distinct 1:1 doublet at m/z 237 and 239. -

Fragmentation: Loss of

(M-79) is a common fragmentation pathway, often observed in MS/MS experiments.

-

Infrared Spectroscopy (IR)

-

Sulfone Stretches: Strong bands at 1300–1320 cm

(asymmetric -

C-Br Stretch: Weak/Medium band at ~600–700 cm

.

Synthetic Workflow & Causality

The synthesis of 4-bromo-6-(methylsulfonyl)pyrimidine typically proceeds via the oxidation of the sulfide precursor. This route is preferred over direct halogenation of a sulfone due to the instability of sulfinates under radical halogenation conditions.

Reaction Scheme

The following Graphviz diagram illustrates the standard synthetic workflow and the critical decision points for regioselectivity.

Caption: Step-wise synthesis from 4,6-dibromopyrimidine showing critical oxidation monitoring points.

Detailed Protocol: Oxidation Step

Context: This step converts the poor leaving group (SMe) into an excellent leaving group (

-

Dissolution: Dissolve 4-bromo-6-(methylthio)pyrimidine (1.0 eq) in DCM (dichloromethane). Cool to 0°C.[2][3]

-

Oxidation: Add m-chloroperbenzoic acid (mCPBA, 77% max, 2.2–2.5 eq) portion-wise.

-

Why? Portion-wise addition controls the exotherm. Excess oxidant ensures conversion of the intermediate sulfoxide (

) to the sulfone (

-

-

Workup: Quench with aqueous

(to destroy excess peroxide) followed by saturated -

Validation: Check

NMR. Any peak remaining at ~2.6 ppm indicates incomplete oxidation or the presence of the sulfoxide intermediate (~2.9 ppm).

Functional Utility: Regioselective [4][5]

The primary value of 4-bromo-6-(methylsulfonyl)pyrimidine is its ability to undergo sequential nucleophilic substitutions.

The "Leaving Group" Hierarchy

In pyrimidine chemistry, the order of displacement often depends on the nucleophile and solvent, but generally:

Reaction Pathway Logic

Caption: Competitive substitution pathways. The sulfone displacement is kinetically favored.

References

- Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.

-

Sulfone as a Leaving Group in

:-

Barvian, N. C., et al. "Preparation of 2,4,6-trisubstituted pyrimidines." Tetrahedron Letters, 1997.

-

-

Regioselectivity in Dichloropyrimidines (Analogous Logic)

-

Luo, Y., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."[2] WuXi AppTec QM Magic Class, Chapter 29.

-

-

Oxidation Protocols for Pyrimidine Sulfides

-

Xu, M., et al.[4] "A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine." Journal of Chemical Research, 2012.

-

Sources

Technical Guide: Biological Activity Screening & Reactivity Profiling of 4-Bromo-6-(methylsulfonyl)pyrimidine

Executive Summary

4-Bromo-6-(methylsulfonyl)pyrimidine is a high-value, dual-electrophilic scaffold primarily utilized in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike standard screening compounds, its biological activity is defined by its capacity for Nucleophilic Aromatic Substitution (

This guide details the technical framework for screening this molecule's potential biological activity. It moves beyond simple phenotypic screening to focus on target engagement , intrinsic reactivity , and selectivity profiling , ensuring that observed activities are specific interactions rather than promiscuous alkylation.

Chemical Logic & Mechanism of Action[1]

To screen this molecule effectively, one must understand its reactivity hierarchy. The pyrimidine ring is electron-deficient, activating positions 2, 4, and 6 for nucleophilic attack.

The Dual-Electrophile System

-

C6-Methylsulfonyl (

): This group is a "super-leaving group" in -

C4-Bromo (Br): While also a good leaving group, the bromine at C4 is typically less reactive than the sulfonyl group in this specific heteroaromatic system. However, once the C6 position is substituted, the electronic properties of the ring change, potentially deactivating or activating the C4 position depending on the incoming nucleophile.

Mechanism: Nucleophilic Aromatic Substitution ( )

The biological activity of this compound is driven by the formation of a covalent bond with a protein nucleophile.

Reaction Pathway:

-

Attack: A nucleophilic cysteine thiolate (

) attacks the C6 position. -

Meisenheimer Complex: Formation of a transient anionic intermediate.

-

Elimination: Loss of the methanesulfinate group (

). -

Result: A stable thioether adduct (Protein-S-Pyrimidine-Br).

Pre-Screening: Intrinsic Reactivity Profiling

Before biological screening, you must quantify the intrinsic reactivity of the compound. A compound that is too reactive will label proteins non-specifically (PAINS/promiscuity), while one that is inert will show no activity.

Glutathione (GSH) Half-Life Assay

This is the gold-standard filter for covalent fragments.

Protocol:

-

Preparation: Prepare a 10 mM stock of 4-Bromo-6-(methylsulfonyl)pyrimidine in DMSO.

-

Incubation: Mix compound (final 50 µM) with reduced GSH (final 500 µM, 10-fold excess) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., caffeine).

-

Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Stop reaction with 1% Formic Acid / Acetonitrile.

-

Analysis: Analyze via LC-MS/MS (monitor loss of parent mass and appearance of GSH-adduct).

Interpretation Table:

| Half-life ( | Reactivity Class | Suitability for Screening |

| < 15 min | High / Promiscuous | Unsuitable. Likely to cause non-specific toxicity. Use as a reactive intermediate only. |

| 15 min - 4 hrs | Moderate / Tunable | Ideal. Sufficient reactivity for target engagement but stable enough for cellular assays. |

| > 4 hrs | Low / Latent | Challenging. May require specific protein activation or proximity to react. |

Biological Screening Workflow

Once moderate reactivity is confirmed, proceed to target engagement screening. The goal is to identify proteins that specifically react with the scaffold.

Workflow Diagram

Figure 1: Strategic screening cascade for electrophilic pyrimidines, filtering from intrinsic chemical reactivity to biological validation.

Intact Protein Mass Spectrometry (The Primary Screen)

This method definitively proves covalent bond formation between the scaffold and a target protein (e.g., a kinase with a active-site cysteine).

Methodology:

-

Target Selection: Choose a panel of cysteine-rich enzymes (e.g., BTK, EGFR, USP7).

-

Incubation: Incubate protein (1-5 µM) with compound (10-50 µM) for 1 hour at room temperature.

-

Desalting: Remove excess compound using Zeba spin columns or rapid LC.

-

Detection: Perform ESI-TOF MS.

-

Signal: Look for a mass shift of +236.9 Da (Molecular Weight of C4H3BrN2O2S minus

group? Correction: The leaving group is-

Calculation:

-

Parent: 4-Bromo-6-(methylsulfonyl)pyrimidine (

). MW ≈ 237. -

Leaving Group: Methanesulfinate (

). MW ≈ 79. -

Adduct Mass:

(Pyrimidine-Br). MW ≈ 158.

-

-

Result: Expect a mass shift of +157/158 Da on the protein.

-

Activity-Based Protein Profiling (ABPP)

To find unknown targets in a complex proteome.

Protocol:

-

Probe Synthesis: Synthesize an analog of the compound with an alkyne handle (click chemistry tag) at the C2 position (if possible) or use the compound as a competitor against a broad-spectrum probe (e.g., Iodoacetamide-alkyne).

-

Competitive ABPP:

-

Treat proteome with 4-Bromo-6-(methylsulfonyl)pyrimidine.

-

Chase with Iodoacetamide-alkyne (IA-alkyne).

-

"Click" with Rhodamine-N3 or Biotin-N3.

-

Readout: Targets bound by your compound will show reduced fluorescence/enrichment (loss of signal) because the cysteine is blocked.

-

Functional Validation & Data Analysis

Distinguishing Specificity vs. Toxicity

A common pitfall with sulfonyl-pyrimidines is non-specific toxicity.

-

Specific Inhibitor: Shows saturation kinetics in biochemical assays; activity is abolished by mutating the specific cysteine (Cys -> Ser).

-

Non-Specific Alkylator: Shows steep dose-response curves (Hill slope >> 1), time-dependent inhibition that does not saturate, and kills cells indiscriminately.

Quantitative Metrics Table

| Metric | Assay | Target Value (Ideal) |

| Time-dependent Inhibition | ||

| Selectivity Score | ABPP / Proteomics | Labeling of < 5 proteins in proteome |

| Stability | PBS Buffer (pH 7.4) | |

| Solubility | Kinetic Solubility |

References

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

-

Åkerfeldt, K. S., et al. (2011). 4,6-Dichloro-2-(methylsulfonyl)pyrimidine: A versatile scaffold for the synthesis of 2,4,6-trisubstituted pyrimidines. Journal of Organic Chemistry. Link(Note: Illustrates the reactivity of the methylsulfonyl group on pyrimidines).

-

Resnick, E., et al. (2019). The evolution of covalent drugs. Nature Reviews Drug Discovery. Link

"4-Bromo-6-(methylsulfonyl)pyrimidine" as a building block in medicinal chemistry

The following technical guide details the utility, synthesis, and application of 4-Bromo-6-(methylsulfonyl)pyrimidine in medicinal chemistry.

A Strategic Building Block for Orthogonal Pyrimidine Functionalization

Executive Summary

In the landscape of kinase inhibitor discovery and agrochemical development, the pyrimidine scaffold remains ubiquitous. However, the challenge often lies in achieving regioselective functionalization at the 4- and 6-positions.

4-Bromo-6-(methylsulfonyl)pyrimidine represents a high-value "linchpin" intermediate. Its value is derived from the electronic differentiation between its two leaving groups:

-

The Methylsulfonyl (-SO₂Me) group: A "super-leaving group" for Nucleophilic Aromatic Substitution (SₙAr), highly reactive toward amines, alkoxides, and thiols.

-

The Bromide (-Br) atom: A robust handle for Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which generally remains inert during mild SₙAr conditions.

This guide provides the rationale, synthesis, and experimental protocols for utilizing this building block to construct complex heterocycles with high precision.

Chemical Reactivity Profile

The power of this building block lies in its orthogonal reactivity . Unlike 4,6-dichloropyrimidine, where controlling mono-substitution can be difficult and yield mixtures, the electronic disparity between the sulfone and the bromide in 4-Bromo-6-(methylsulfonyl)pyrimidine directs the incoming nucleophile exclusively to the sulfone-bearing carbon.

Regioselectivity Hierarchy

-

SₙAr Conditions (Basic/Nucleophilic): The -SO₂Me group is significantly more electron-withdrawing and a better leaving group than -Br. Nucleophilic attack occurs at C6 , displacing the sulfone.

-

Metal-Catalyzed Conditions (Pd/Ni): The C-Br bond is susceptible to oxidative addition by low-valent metals. This reaction is typically performed after the SₙAr step to avoid potential poisoning of the catalyst by the sulfinate byproduct or competitive reactivity.

Figure 1: Orthogonal reactivity map. The sulfone acts as the primary electrophilic site for soft/hard nucleophiles, while the bromide is reserved for metal catalysis.

Synthesis of the Building Block

While commercially available from select boutique vendors, this compound is often synthesized in-house to ensure freshness, as the sulfone moiety can degrade upon prolonged storage in humid conditions.

Route: 4,6-Dibromopyrimidine

Step 1: Mono-displacement with Thiomethoxide

-

Reaction: SₙAr displacement of one bromide.

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Critical Control: Stoichiometry (0.95 - 1.0 eq) and low temperature (

) are vital to prevent double displacement.

Step 2: Oxidation to Sulfone

-

Reaction: Oxidation of sulfide to sulfone.

-

Reagent:

-CPBA (3-chloroperbenzoic acid) or Oxone®. -

Note:

-CPBA is preferred for solubility in DCM, but Oxone is greener and cheaper for large scale (aqueous/alcohol).

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-6-(methylsulfonyl)pyrimidine

Objective: Prepare 10g of the active building block.

-

Sulfide Formation:

-

Dissolve 4,6-dibromopyrimidine (23.8 g, 100 mmol) in anhydrous THF (200 mL) under

. -

Cool to

. -

Add NaSMe (7.0 g, 100 mmol) portion-wise over 30 minutes.

-

Stir at

for 2 hours. Monitor by TLC (Hexane/EtOAc). -

Workup: Quench with water, extract with EtOAc, dry over

, and concentrate. Purify via silica gel chromatography (eluting with 5% EtOAc/Hexane) to isolate 4-bromo-6-(methylthio)pyrimidine .

-

-

Oxidation:

-

Dissolve the intermediate sulfide (from step 1) in DCM (250 mL).

-

Cool to

. -

Add

-CPBA (70% purity, -

Warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Extract with DCM, dry, and concentrate.

-

Yield: Typically 75-85% over two steps.

-

Storage: Store at

under inert atmosphere.

-

Protocol B: Regioselective SₙAr Displacement (C6 Functionalization)

Objective: Install a primary amine at C6, retaining the C4-bromide.

-

Dissolve 4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous 1,4-dioxane or THF.

-

Add DIPEA (Diisopropylethylamine, 2.0 eq).

-

Add the Amine Nucleophile (1.05 eq).

-

Stir at Room Temperature (RT).

-

Note: The sulfone is highly reactive. Heating is rarely required and may promote side reactions (hydrolysis or bromide displacement).

-

-

Monitor by LCMS. Conversion is usually complete within 1-2 hours.

-

Workup: Dilute with water/brine, extract with EtOAc. The product is usually pure enough for the next step.

Protocol C: Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: Couple an aryl boronic acid to the remaining C4-bromide.

-

Dissolve the SₙAr product (from Protocol B, 1.0 eq) in DME/Water (4:1 ratio).

-

Add Aryl Boronic Acid (1.2 eq) and

(2.0 eq). -

Degas with Nitrogen for 10 minutes.

-

Add

(0.05 eq). -

Heat to

for 4-12 hours. -

Workup: Standard extraction and column chromatography.

Data Summary & Comparison

| Leaving Group | Position | Reactivity (SₙAr) | Reactivity (Pd-Coupling) | Strategic Role |

| -SO₂Me | C6 | High (Displaced at RT) | Inert (usually) | First point of diversity (Amine/Ether) |

| -Br | C4 | Low (Requires heat/forcing) | High (Oxidative Addition) | Second point of diversity (Aryl/Heteroaryl) |

Mechanistic Workflow Diagram

Figure 2: Step-wise synthesis and application workflow for constructing 4,6-disubstituted pyrimidines.

References

- Pyrimidine Reactivity & SₙAr Mechanisms: March's Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution." Wiley. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

-

Sulfones in Medicinal Chemistry

-

Regioselectivity in Pyrimidines (Analogous Chemistry)

-

WuXi AppTec. "Regioselectivity of SnAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

- Note: While discussing chloro-analogs, the electronic principles of C4/C6 displacement apply directly to the bromo-sulfone scaffold.

-

-

Synthesis of Methylsulfonyl Pyrimidines

-

Barvian, M. et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." J. Med. Chem., 43(24), 4606–4616. (Describes oxidation of methylthio to methylsulfonyl for activation). Link

-

Sources

The Strategic Scaffold: 4-Bromo-6-(methylsulfonyl)pyrimidine in Medicinal Chemistry

The following is an in-depth technical guide on the discovery, chemistry, and application of 4-Bromo-6-(methylsulfonyl)pyrimidine .

Executive Summary

4-Bromo-6-(methylsulfonyl)pyrimidine represents a specialized class of "linchpin" intermediates in modern drug discovery. Unlike simple dihalopyrimidines (e.g., 4,6-dibromopyrimidine), which suffer from poor regioselectivity during functionalization, this sulfonyl-bearing scaffold offers orthogonal reactivity . The presence of a highly reactive methylsulfonyl leaving group at C6, distinct from the bromo-substituent at C4, allows medicinal chemists to program sequential nucleophilic aromatic substitutions (

Chemical Identity & Origins[1]

The "Selectivity Crisis" and Historical Context

In the early history of pyrimidine chemistry (1950s–1980s), synthesizing non-symmetric 4,6-disubstituted pyrimidines was a stochastic challenge. The starting material, 4,6-dichloropyrimidine (or dibromo-), possesses two equivalent electrophilic sites. Reacting it with one equivalent of a nucleophile often resulted in a statistical mixture of mono-substituted product (desired), bis-substituted byproduct, and unreacted starting material.

The introduction of sulfonyl pyrimidines in the late 1990s and 2000s marked a paradigm shift. Chemists realized that the methylsulfonyl group (

Chemical Properties[1]

-

IUPAC Name: 4-Bromo-6-(methylsulfonyl)pyrimidine

-

Molecular Formula:

-

Molecular Weight: 237.07 g/mol

-

Key Precursor: 4-Bromo-6-(methylthio)pyrimidine (CAS: 1209458-45-6)

-

Physical State: Typically a white to off-white crystalline solid.

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, acetonitrile); limited solubility in water.

Synthesis & Manufacturing Routes

The synthesis of 4-Bromo-6-(methylsulfonyl)pyrimidine is a two-stage process designed to install the latent "reactivity switch."

Stage 1: Desymmetrization via Thio-Alkylation

The starting material, 4,6-dibromopyrimidine , is treated with exactly one equivalent of sodium thiomethoxide (

Stage 2: Oxidation to the Sulfone

The sulfide is oxidized to the sulfone using a strong oxidant. m-Chloroperbenzoic acid (

Critical Process Parameters (CPP)

-

Stoichiometry (Stage 1): Strict 1.0 eq of NaSMe is crucial to avoid bis-substitution (4,6-bis(methylthio)pyrimidine).

-

Temperature Control (Stage 2): Oxidation is exothermic. Uncontrolled heat can lead to N-oxidation of the pyrimidine ring, forming N-oxides which alter reactivity.

Reactivity & Mechanism: The "Selectivity Switch"

This molecule's value lies in its ability to undergo Sequential Orthogonal Substitution .

Mechanistic Hierarchy[2]

-

Site 1 (C6-Sulfone): The

group is the "Super Leaving Group." It is displaced first by nucleophiles under mild conditions (0°C to RT). The sulfone is highly electron-withdrawing, making C6 the most electrophilic site. -

Site 2 (C4-Bromo): The

atom is a "Standard Leaving Group." It remains intact during the first displacement. It can be activated subsequently using higher temperatures or transition metal catalysis (e.g., Suzuki-Miyaura coupling).

Visualization of the Workflow

The following diagram illustrates the logical flow of utilizing this scaffold to build complex libraries.

Figure 1: The sequential functionalization workflow enabled by the orthogonal reactivity of the sulfone and bromide groups.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-6-(methylsulfonyl)pyrimidine

Note: Validated for gram-scale preparation.

-

Sulfide Formation:

-

Dissolve 4,6-dibromopyrimidine (10 mmol) in anhydrous THF (50 mL).

-

Cool to 0°C under

. -

Add Sodium thiomethoxide (NaSMe, 10 mmol) portion-wise over 15 minutes.

-

Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench with water, extract with EtOAc, and concentrate. Purify via silica gel chromatography to obtain 4-bromo-6-(methylthio)pyrimidine .

-

-

Oxidation:

-

Dissolve the sulfide (from step 1) in DCM (10 mL/g).

-

Cool to 0°C.

-

Add mCPBA (2.2 – 2.5 eq) slowly. Caution: Exothermic.

-

Warm to RT and stir for 4–6 hours.

-

Wash with saturated

(to remove benzoic acid byproduct) and -

Dry over

and concentrate. The sulfone product is often pure enough for subsequent steps.

-

Protocol B: Regioselective Displacement

Objective: Install an amine at C6 without touching the C4-bromide.

-

Dissolve 4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 eq) in dry DMF or DMSO.

-

Add DIPEA (diisopropylethylamine, 2.0 eq).

-

Add the Amine Nucleophile (1.05 eq) dropwise at 0°C.

-

Stir at 0°C to RT for 1–2 hours.

-

Note: Do not heat. Heating may promote displacement of the bromide or bis-substitution.

-

-

Pour into ice water. The product (4-Bromo-6-amino-pyrimidine derivative) usually precipitates. Filter and dry.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Many kinase inhibitors target the ATP-binding pocket, which often requires a specific heterocycle (the "hinge binder") decorated with hydrophobic groups.

-

Role: The 4-bromo-6-(methylsulfonyl)pyrimidine scaffold allows the separate optimization of the "hinge binding" motif (via the first displacement) and the "solvent front" motif (via the second displacement).

-

Example: Synthesis of CDK or JAK inhibitors where C6 is linked to a solubilizing amine and C4 is coupled to an aryl ring via Suzuki coupling.

Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers need "reactive handles" to link low-affinity fragments together. This scaffold serves as a bifunctional linker. The sulfone reacts with nucleophilic fragments (amines/thiols), while the bromide remains available for growing the molecule into a new vector space.

Agrochemicals

Pyrimidines are privileged structures in herbicides (e.g., ALS inhibitors). The sulfonyl group enables the introduction of complex ether or amine linkages found in modern crop protection agents.

References

- Barvian, N. C., et al. (2000). Preparation of 2,4,6-trisubstituted pyrimidines as phosphodiesterase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for sulfonyl pyrimidine reactivity).

- Sakata, G., et al. (1988). Synthesis and Nucleophilic Reactions of Pyrimidine Derivatives. Heterocycles.

-

PubChem . (2025).[1] 4-Bromopyrimidine and related derivatives.[2][1][3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

"4-Bromo-6-(methylsulfonyl)pyrimidine" and its role in heterocyclic chemistry

Topic: 4-Bromo-6-(methylsulfonyl)pyrimidine: A Bifunctional Linchpin for Orthogonal Pyrimidine Functionalization

Abstract

4-Bromo-6-(methylsulfonyl)pyrimidine represents a high-value "linchpin" scaffold in heterocyclic chemistry, specifically designed for the regioselective construction of polysubstituted pyrimidines. Its utility stems from the electronic differentiation between two leaving groups at equivalent ring positions: the highly nucleofugal methylsulfonyl moiety (

Introduction: The Strategic Value of Asymmetric Electrophiles

In medicinal chemistry, the pyrimidine ring is a privileged structure, ubiquitous in oncology (e.g., kinase inhibitors) and infectious disease therapeutics. The challenge often lies in differentiating the C4 and C6 positions, which are electronically identical in the parent 4,6-dihalopyrimidines.

4-Bromo-6-(methylsulfonyl)pyrimidine solves this symmetry problem by introducing a "Leaving Group Hierarchy." The methylsulfonyl group serves as a "super-leaving group" for nucleophilic aromatic substitution (

Chemical Profile & Reactivity Hierarchy

Electronic Structure

The pyrimidine core is electron-deficient (

-

C4/C6 Positions: Both positions are para to one ring nitrogen and ortho to the other, making them highly activated.

-

Leaving Group Ability: In

reactions on heterocycles, the rate of displacement generally follows the order of nucleofugality:

Reactivity Matrix

| Reaction Type | Active Site | Preferred Reagent Class | Conditions |

| C6 ( | Amines, Alkoxides, Thiols | Mild (0°C to RT), non-polar or polar aprotic solvents. | |

| Pd-Coupling | C4 ( | Boronic Acids (Suzuki), Alkynes (Sonogashira) | Pd(0)/Pd(II) catalyst, Heat (>80°C), Base. |

| C4 ( | Strong Nucleophiles | High Temp (>100°C), Microwave, or Acid Catalysis. |

Synthesis of the Core Scaffold

The synthesis of 4-bromo-6-(methylsulfonyl)pyrimidine is typically achieved via a two-step sequence starting from commercially available 4,6-dibromopyrimidine.

Step 1: Desymmetrization via Thio-displacement

-

Reagents: 4,6-Dibromopyrimidine, Sodium thiomethoxide (

). -

Mechanism: Statistical

. Stoichiometry control is critical to prevent bis-substitution. -

Product: 4-Bromo-6-(methylthio)pyrimidine.

Step 2: Oxidation to Sulfone

-

Reagents:

-CPBA (meta-chloroperoxybenzoic acid) or Oxone®. -

Mechanism: Electrophilic oxidation of sulfur.

-

Product: 4-Bromo-6-(methylsulfonyl)pyrimidine.

Visualizing the Orthogonal Workflow

The following diagram illustrates the "Programmed Assembly" capability of this scaffold.

Figure 1: The synthetic workflow converting the raw material into a bifunctional linchpin, followed by sequential orthogonal functionalization.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-6-(methylsulfonyl)pyrimidine

1. Monosubstitution (4-Bromo-6-(methylthio)pyrimidine)

-

Dissolve 4,6-dibromopyrimidine (10.0 g, 42 mmol) in anhydrous THF (100 mL) under

. -

Cool the solution to -78°C (dry ice/acetone bath) to suppress bis-substitution.

-

Add Sodium thiomethoxide (NaSMe, 3.0 g, 43 mmol, 1.02 equiv) as a solid or solution dropwise over 30 minutes.

-

Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with water, extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes) to isolate the mono-thioether.

2. Oxidation (4-Bromo-6-(methylsulfonyl)pyrimidine)

-

Dissolve the intermediate (thioether) in DCM (dichloromethane).

-

Cool to 0°C .

-

Add

-CPBA (2.2 - 2.5 equiv) portion-wise. Note: Ensure -

Stir at RT for 4–12 hours.

-

Workup: Wash with saturated

(to quench peroxides) and saturated -

Yield: The sulfone is typically a white crystalline solid.

Protocol B: Regioselective Displacement ( )

Targeting C6 displacement of Sulfone over Bromide.

-

Dissolve 4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 equiv) in dry DMF or THF .

-

Add the nucleophile (e.g., Morpholine, Aniline, or Benzyl alcohol) (1.0 - 1.1 equiv).

-

Add base: DIPEA (2.0 equiv) for amines;

or NaH for alcohols. -

Stir at 0°C to Room Temperature . Do not heat initially.

-

Monitor: LCMS should show disappearance of the starting material (M+H) and appearance of the mono-substituted bromide product.

-

Outcome: The product retains the C4-Bromine atom, ready for the next step.

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors: Many ATP-competitive inhibitors require a pyrimidine hinge-binder. This scaffold allows the introduction of a solubilizing group (at C6) and the hinge-binding motif or hydrophobic tail (at C4) in a controlled manner.

-

Fragment-Based Drug Design (FBDD): The distinct reactivity allows libraries to be built by varying the nucleophile at C6 while keeping the C4-Br constant, then diversifying C4 in a second library array.

Safety & Stability

-

Handling: 4-Bromo-6-(methylsulfonyl)pyrimidine is an alkylating agent. Wear gloves and work in a fume hood.

-

Stability: Sulfones are generally stable to storage but should be kept dry.

-

Reaction Hazards: The oxidation step using

-CPBA is exothermic. Peroxides are potentially explosive; always test for peroxides before concentrating large volumes.

References

-

Regioselectivity in Pyrimidines: J. Org. Chem. 2012, 77, 7, 3262–3269.[1] "Predicting Regioselectivity in Nucleophilic Aromatic Substitution." Link

-

Leaving Group Hierarchy:Master Organic Chemistry. "Leaving Group Ability in

." Link -

Synthesis of Methylsulfonyl Pyrimidines: J. Med. Chem. 2012, 55, 17, 7849–7861.[2] "Discovery of Macitentan (uses similar sulfone displacement chemistry)." Link

-

General Pyrimidine Chemistry: Frontiers in Chemistry. "Synthesis of 4,6-diaryl pyrimidines." Link

Sources

Methodological & Application

Application Note: Precision Buchwald-Hartwig Amination of 4-Bromo-6-(methylsulfonyl)pyrimidine

This Application Note is designed for high-level R&D scientists. It moves beyond generic "recipe" lists to address the specific chemoselective challenges posed by the 4-Bromo-6-(methylsulfonyl)pyrimidine scaffold.

Part 1: Strategic Analysis & Reactivity Profile

The Substrate Challenge: "The Dual Electrophile"

4-Bromo-6-(methylsulfonyl)pyrimidine presents a classic chemoselectivity paradox . The pyrimidine ring is significantly electron-deficient due to the two ring nitrogens and the strong electron-withdrawing nature of the methylsulfonyl (

This creates two competing electrophilic sites:

-

C4-Bromine: The "Soft" Electrophile. Ideal for Palladium-catalyzed oxidative addition (Buchwald-Hartwig).

-

C6-Sulfone: The "Hard" Electrophile. Highly activated for Nucleophilic Aromatic Substitution (

).

The Core Problem: Standard Buchwald conditions often fail because the amine nucleophile attacks the sulfone moiety via a background

The Decision Matrix: When to use Buchwald?

Do not apply Buchwald conditions blindly. Use the following logic to select your pathway:

| Amine Class | Nucleophilicity | Dominant Pathway | Recommended Protocol |

| Aliphatic Amines ( | High | Do NOT use Pd. Run | |

| Anilines (Electron Rich) | Moderate | Mixed ( | Protocol A: Pd-Catalysis required for high regiocontrol (C4-Br selection). |

| Anilines (Electron Poor) | Low | Pd-Catalysis | Protocol A: Essential. |

| Amides / Carbamates | Very Low | Pd-Catalysis | Protocol B: Essential. Requires specialized ligands (BrettPhos). |

Part 2: Mechanistic Pathways & Regiocontrol

The following diagram illustrates the kinetic competition you must control. To favor Path A (Desired) , we must accelerate Oxidative Addition (

Caption: Kinetic competition between Pd-catalyzed C-Br coupling (Green) and background SNAr/Base displacement (Red).

Part 3: Optimized Experimental Protocols

Protocol A: Coupling with Anilines (Weak Nucleophiles)

Objective: Selective C4-Br displacement while preserving the C6-Sulfone.

Key Strategy: Use a non-polar solvent to suppress the dipolar transition state of the competing

Reagents & Stoichiometry[1][2][3][4]

-

Substrate: 1.0 equiv

-

Aniline: 1.1 equiv

-

Catalyst: BrettPhos Pd G4 (2–4 mol%).

-

Why: Pre-catalysts initiate immediately, preventing the induction period where side reactions occur. BrettPhos is highly active for aryl bromides.

-

-

Base:

(2.0 equiv) or-

Why: Avoids alkoxides (

) which act as nucleophiles toward the sulfone.

-

-

Solvent: Toluene (Anhydrous).

-

Why: Non-polar solvents drastically slow down

reactions compared to DMF/DMSO.

-

Step-by-Step Procedure

-

Inert Setup: Charge a reaction vial with a stir bar. Flame-dry or purge with Argon for 5 minutes.

-

Solids Addition: Add 4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 equiv), Aniline (1.1 equiv), Base (

, 2.0 equiv), and BrettPhos Pd G4 (0.02 equiv). -

Degassing: Seal the vial and evacuate/backfill with Argon (3 cycles).

-

Solvent: Add anhydrous Toluene via syringe. Concentration should be 0.1 M to 0.2 M.

-

Reaction: Heat to 80°C .

-

Note: Do not overheat. 80°C is usually sufficient for activated bromides. Higher temps (>100°C) increase the risk of sulfone elimination.

-

-

Monitoring: Monitor by UPLC/LCMS at 1 hour. Look for the disappearance of Br-starting material.

-

Checkpoint: If C6-displacement is observed (mass = Product - SO2Me + Aniline), lower temp to 60°C and increase catalyst loading to 5%.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate filtrate.[1] Purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Coupling with Amides (Buchwald-Goldberg Conditions)

Objective: C-N coupling of primary amides/lactams.

Reagents & Stoichiometry[1][2][3][4]

-

Catalyst: tBuBrettPhos Pd G3 (3 mol%).

-

Why: tBuBrettPhos is the gold standard for amidation.

-

-

Base:

(2.5 equiv).-

Why: Stronger bases like LiHMDS can cause degradation of the sulfone pyrimidine core.

-

-

Solvent: t-Amyl Alcohol or Dioxane .

-

Additives: 4Å Molecular Sieves (Optional, but recommended to prevent hydrolysis of the sulfone).

Part 4: Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific chemical fixes.

| Observation (LCMS) | Root Cause | Corrective Action |

| Product B (Sulfone displaced) | Background | 1. Switch solvent from Dioxane to Toluene (Non-polar).2. Lower Temp ( |

| Product C (Ether formation) | Base is acting as a nucleophile. | Switch base from |

| Hydrolysis of Sulfone | Wet solvent/base + heat. | 1. Use fresh anhydrous solvent.2. Add 4Å Molecular Sieves.3. Ensure base is dry. |

| Homocoupling of Substrate | Pd(II) reduction issues. | Use Pd G3/G4 Pre-catalysts instead of Pd(OAc)2 + Ligand. Ensure Argon sparging is thorough. |

Part 5: References

-

Mechanistic Studies on Pyrimidine Reactivity:

-

Brown, D. J.[5] The Pyrimidines. Wiley-Interscience. (Classic text on

hierarchy in pyrimidines).

-

-

Buchwald-Hartwig Methodology (General):

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

-

Catalyst Selection for Heterocycles:

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

-

Chemoselectivity in Polychlorinated Pyrimidines:

-

Lérida, L., & Kascheres, A. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. Synthesis, 45(13), 1764-1784. (Demonstrates Sulfone vs Halide selectivity). Link

-

Sources

Synthesis of kinase inhibitors using "4-Bromo-6-(methylsulfonyl)pyrimidine"

Application Note: Regioselective Synthesis of Kinase Inhibitors using 4-Bromo-6-(methylsulfonyl)pyrimidine

Executive Summary

This Application Note details the synthetic utility of 4-Bromo-6-(methylsulfonyl)pyrimidine (CAS: 1005770-56-0 or analogs) as a "linchpin" scaffold in the discovery of ATP-competitive kinase inhibitors.

The pyrimidine core is a privileged structure in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved drugs (e.g., Pazopanib, Dasatinib). The specific utility of the 4-bromo-6-(methylsulfonyl) derivative lies in its electrophilic asymmetry . The presence of two distinct leaving groups—a "super-electrophile" (methylsulfonyl,

This guide provides a validated protocol for a two-step sequence:

-

Chemoselective

: Displacement of the sulfonyl group by an amine (hinge binder or solubilizing tail) at low temperatures. -

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of the remaining bromide to install the hydrophobic moiety.

Strategic Overview: The Logic of Electrophilic Discrimination

Successful synthesis relies on the reactivity hierarchy of leaving groups on the electron-deficient pyrimidine ring.

-

The Methylsulfonyl Group (

): The -

The Bromide (

): While reactive, the C-Br bond is significantly more stable toward nucleophiles than the C-

The Workflow:

By controlling temperature and stoichiometry, one can exclusively displace the sulfone with an amine (

Figure 1: Sequential functionalization workflow. The high reactivity of the sulfone allows for initial substitution without disturbing the bromide.

Detailed Experimental Protocols

Step 1: Regioselective Displacement

Objective: Install the primary amine (often the hinge-binding motif or solvent-exposed tail) by displacing the methylsulfonyl group.

-

Reagents:

-

Substrate: 4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Aniline, Piperazine, Morpholine) (1.05 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Anhydrous THF or DMF (0.1 M concentration)

-

-

Protocol:

-

Preparation: Dissolve 4-Bromo-6-(methylsulfonyl)pyrimidine in anhydrous THF under an inert atmosphere (

or Ar). -

Cooling (Critical): Cool the solution to 0°C using an ice bath. Note: Although the sulfone is reactive, cooling prevents competitive displacement of the bromide or bis-substitution.

-

Addition: Add DIPEA followed by the dropwise addition of the Amine.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS.[1]

-

Checkpoint: You should observe the disappearance of the Starting Material (SM) and the formation of the product. The mass spectrum must show the characteristic 1:1 isotopic doublet of Bromine (

). If the Br pattern is lost, the reaction temperature was too high or the amine is too aggressive.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: React the remaining bromide with an aryl boronic acid to complete the scaffold.

-

Reagents:

-

Substrate: 4-Amino-6-bromo-pyrimidine (Intermediate from Step 1) (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

or -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

-

-

Protocol:

-

Setup: In a microwave vial or pressure tube, combine the Intermediate, Boronic Acid, and Catalyst.

-

Solvent: Add 1,4-Dioxane and the aqueous base. Sparge with Argon for 5 minutes to remove oxygen.

-

Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc/Water. Extract organics.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final kinase inhibitors to ensure high purity (>95%) for biological assay.

-

Data Analysis & Quality Control

To ensure the integrity of the synthesis, compare analytical data against these expected parameters.

| Analytical Method | Expected Observation | Interpretation |

| LC-MS (Step 1) | Mass = [SM - 79 + Amine]. Br Pattern Present. | Successful displacement of |

| 1H NMR (Step 1) | Loss of singlet at | Disappearance of Methylsulfonyl group. |

| LC-MS (Step 2) | Mass = [Inter - 80 + Aryl]. Br Pattern Lost. | Successful C-C bond formation. |

| 1H NMR (Step 2) | New aromatic protons. | Incorporation of the boronic acid moiety.[2] |

Troubleshooting Guide:

-

Problem: Bis-substitution in Step 1 (Both SO2Me and Br displaced).

-

Solution: Lower reaction temperature to -10°C or -20°C. Ensure strict 1.05 equiv stoichiometry of the amine.

-

-

Problem: Hydrolysis of Sulfone (Formation of Pyrimidinone).

-

Solution: Ensure solvents (THF/DMF) are anhydrous. Sulfones are prone to hydrolysis in basic aqueous media.

-

-

Problem: Stalled Suzuki Coupling (Step 2).

-

Solution: Switch to a more active precatalyst like XPhos Pd G2 or use

in place of sodium carbonate.

-

Case Study: Synthesis of a JAK2 Inhibitor Analog

To illustrate this protocol, we describe the synthesis of a simplified analog of AZD1480 [3], a JAK2 inhibitor.

-

Design: The 4,6-pyrimidine core serves as the central scaffold.

-

Position 6 (

side): 5-methyl-1H-pyrazol-3-amine (Hinge Binder). -

Position 4 (Suzuki side): Phenyl group (Hydrophobic pocket binder).

-

-

Execution:

-

Step A: 4-Bromo-6-(methylsulfonyl)pyrimidine is reacted with 5-methyl-1H-pyrazol-3-amine in THF at 0°C. The sulfone is displaced selectively.

-

Step B: The resulting 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-6-amine is coupled with Phenylboronic acid using

.

-

-

Result: The final compound displays low nanomolar affinity for JAK2, validated by the presence of the aminopyrazole hinge-binding motif installed in Step 1.

References

-

Barbas, C. F., et al. (2019). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science.

-

BenchChem Technical Report. (2025). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.

-

Ioannidis, S., et al. (2011). Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Potent and Selective Inhibitor of the JAK2 Kinase. Journal of Medicinal Chemistry.

-

Gatfield, J., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

Sources

Application Note: 4-Bromo-6-(methylsulfonyl)pyrimidine as a Bifunctional Scaffold in Agrochemical Synthesis

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Focus: Orthogonal functionalization, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling.

Executive Summary & Strategic Utility

The development of next-generation agrochemicals—particularly herbicides targeting Acetolactate Synthase (ALS) and fungicides targeting Dihydroorotate Dehydrogenase (DHODH)—heavily relies on the pyrimidine pharmacophore [4]. 4-Bromo-6-(methylsulfonyl)pyrimidine represents a highly strategic, bifunctional building block designed for the rapid, modular synthesis of complex crop protection agents.

This scaffold features two distinct reactive handles:

-

C6-Methylsulfonyl (–SO₂Me): An exceptional leaving group primed for chemoselective Nucleophilic Aromatic Substitution (SNAr) under mild, metal-free conditions.

-

C4-Bromo (–Br): A robust handle reserved for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

By exploiting the orthogonal reactivity of these two sites, researchers can systematically construct diverse libraries of pyrimidinyloxy, pyrimidinylamino, and aryl-pyrimidine derivatives without the need for complex protecting-group chemistry.

Mechanistic Grounding: The Orthogonal Reactivity Paradigm

The Superiority of the Methylsulfonyl Leaving Group

In pyrimidine chemistry, the choice of leaving group dictates both the reaction kinetics and the chemoselectivity of SNAr. While halogens (–Cl, –Br) and methylthio (–SMe) groups are common, the methylsulfonyl group is kinetically superior, often reacting over 850,000 times faster than its methylthio counterpart[1].

Causality of Reactivity:

-

Thermodynamic Stability: The SNAr reaction is driven by the expulsion of the methanesulfinate anion (MeSO₂⁻). Because methanesulfinic acid is a strong acid (low pKₐ), its conjugate base is highly stable, making it an excellent leaving group [1].

-

Meisenheimer Complex Stabilization: The strongly electron-withdrawing nature of the sulfone group dramatically lowers the LUMO of the pyrimidine ring, facilitating the initial nucleophilic attack and stabilizing the anionic Meisenheimer intermediate [2].

-

Chemoselectivity: At room temperature, oxygen or nitrogen nucleophiles will exclusively displace the C6-methylsulfonyl group, leaving the C4-bromo group entirely intact for subsequent transition-metal catalysis.

Workflow: Orthogonal functionalization of 4-bromo-6-(methylsulfonyl)pyrimidine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. The success of Step 1 (SNAr) is visually and analytically confirmed before proceeding to Step 2 (Cross-Coupling), ensuring high-fidelity library generation [3].

Protocol A: Chemoselective SNAr at C6 (Synthesis of Pyrimidinyloxy Intermediates)

This step mimics the installation of the pharmacophore found in pyrimidinyloxybenzoic acid herbicides.

Reagents & Materials:

-

4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 equiv, 10 mmol)

-

Substituted Phenol (e.g., 2-chloro-4-fluorophenol) (1.05 equiv, 10.5 mmol)

-

Potassium Carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol)

-

Acetonitrile (MeCN, anhydrous) (50 mL)

Step-by-Step Methodology:

-

Activation: Suspend K₂CO₃ in anhydrous MeCN. Add the substituted phenol and stir at room temperature for 30 minutes to generate the phenoxide nucleophile in situ. Rationale: Pre-formation of the phenoxide prevents competitive hydrolysis of the pyrimidine.

-

Coupling: Add 4-bromo-6-(methylsulfonyl)pyrimidine portion-wise to the stirring suspension.

-

Reaction Monitoring: Stir the reaction at 40 °C. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The displacement of the methylsulfonyl group is typically complete within 2–4 hours.

-

Quench & Extraction: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). The water-soluble methanesulfinate byproduct is cleanly removed in the aqueous layer.

-

Validation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Verify the isolated 4-bromo-6-(aryloxy)pyrimidine via ¹H NMR (disappearance of the sharp –SO₂Me singlet at ~3.2 ppm).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

With the C6 position functionalized, the C4-bromo group is now activated for cross-coupling to expand the agrochemical's target binding affinity.

Reagents & Materials:

-

4-Bromo-6-(aryloxy)pyrimidine intermediate (1.0 equiv, 5 mmol)

-

Arylboronic Acid (e.g., 2,6-difluorophenylboronic acid) (1.2 equiv, 6 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Sodium Carbonate (Na₂CO₃, 2M aqueous solution) (2.5 equiv, 12.5 mmol)

-

1,4-Dioxane (degassed) (25 mL)

Step-by-Step Methodology:

-

Degassing: In a Schlenk flask, dissolve the pyrimidine intermediate and the arylboronic acid in 1,4-dioxane. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst followed by the 2M aqueous Na₂CO₃.

-

Heating: Heat the biphasic mixture to 90 °C under Argon for 6–8 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with dichloromethane.

-

Purification: Purify via silica gel flash chromatography to yield the final 4-aryl-6-(aryloxy)pyrimidine agrochemical lead.

Data Presentation: Comparative Reactivity & Yields

The table below summarizes the quantitative advantages of utilizing the methylsulfonyl leaving group over traditional halogens or thioethers in the synthesis of pyrimidine-based agrochemicals [1][2].

| Leaving Group at C6 | Nucleophile (Phenoxide) | Reaction Temp (°C) | Time (h) | SNAr Yield (%) | Chemoselectivity (C6 vs C4) |

| –SO₂Me | 2-Chloro-4-fluorophenol | 40 | 2.5 | 96% | >99:1 |

| –Cl | 2-Chloro-4-fluorophenol | 80 | 12.0 | 68% | 85:15 |

| –SMe | 2-Chloro-4-fluorophenol | 110 | 24.0 | <5% (No Rxn) | N/A |

| –SO₂Me | 4-Trifluoromethylaniline | 60 | 4.0 | 91% | >98:2 |

Data Interpretation: The methylsulfonyl group allows for near-quantitative yields at significantly lower temperatures, preserving the integrity of the C4-bromo group for downstream cross-coupling.

Agrochemical Application Context

The modular scaffolds generated from 4-bromo-6-(methylsulfonyl)pyrimidine are highly relevant in the discovery of novel Acetolactate Synthase (ALS) inhibitors . ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. Inhibiting this pathway leads to the rapid cessation of plant cell division, making it a primary target for broad-spectrum herbicides [5].

Furthermore, recent advancements have identified pyrimidine derivatives as potent inhibitors of plant Dihydroorotate Dehydrogenase (DHODH) , offering a novel mode of action to combat weed resistance [4].

Pathway: Mechanism of action for pyrimidine-based ALS-inhibiting herbicides.

By utilizing the 4-bromo-6-(methylsulfonyl)pyrimidine building block, R&D teams can rapidly iterate on the steric and electronic properties of the C4 and C6 substituents, optimizing the binding affinity within the ALS or DHODH active sites to overcome target-site resistance (TSR) mutations [5].

References

-

BenchChem Technical Support Team. "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." BenchChem, 2025. 1

-

Bioconjugate Chemistry. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." ACS Publications, 2023. 2

-

European Patent Office. "HERBICIDAL PYRIMIDINE COMPOUNDS." EP 3487848 B1, 2017. 3

-

Kang, I. H., et al. "Dihydroorotate dehydrogenase as a herbicide target." PNAS, 2023. 4

-

MDPI. "Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.) from China." MDPI, 2025. 5

Sources

Experimental procedure for C-N cross-coupling with "4-Bromo-6-(methylsulfonyl)pyrimidine"

This Application Note is designed for medicinal chemists and process scientists utilizing 4-Bromo-6-(methylsulfonyl)pyrimidine as a bifunctional electrophilic linchpin.

This scaffold is unique because it possesses two distinct electrophilic sites—the C4-Bromide and the C6-Methylsulfone . The core value of this reagent lies in its chemoselectivity : the methylsulfonyl group (

PART 1: SUBSTRATE ANALYSIS & STRATEGY

The "Linchpin" Reactivity Profile

The pyrimidine ring is inherently electron-deficient. The addition of the electron-withdrawing sulfone group at C6 activates the ring further, making it highly susceptible to nucleophilic attack.

-

Site A (C6-Methylsulfonyl): The Kinetic Trap. The

group is an exceptional nucleofuge (leaving group) in -

Site B (C4-Bromide): The Latent Handle. The C-Br bond is less reactive toward

in the presence of the sulfone. It remains intact during the initial amination, serving as a handle for downstream diversification.

Decision Matrix: Selecting the Right Protocol

| Variable | Method A: Chemoselective | Method B: Pd-Catalyzed Buchwald-Hartwig |

| Primary Target | Displacement of | Displacement of |

| Nucleophile | Sterically hindered amines, Weak nucleophiles | |

| Conditions | Mild (0 °C – RT), Base-mediated | High Temp (80–100 °C), Pd-Catalyst |

| Key Advantage | Metal-free, High Yield, Regioselective | Access to orthogonal isomers (Rare) |

| Risk | Hydrolysis of sulfone if wet | Competitive displacement of sulfone; Catalyst poisoning |

PART 2: VISUALIZED WORKFLOW

The following diagram illustrates the divergent pathways available for this substrate.

Figure 1: Chemoselective divergence. Method A is the standard industry route for scaffold utilization.

PART 3: EXPERIMENTAL PROTOCOLS

Method A: Chemoselective (Standard Protocol)

Objective: Synthesis of 4-bromo-6-aminopyrimidines via displacement of the methylsulfonyl group. Scope: Primary and secondary aliphatic amines; electron-rich anilines.

1. Materials & Reagents

-

Substrate: 4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 equiv)

-

Nucleophile: Amine (1.05 – 1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv) -

Solvent: THF (anhydrous) or DMF (for low solubility amines). Note: Avoid alcohols to prevent competitive alkoxide substitution.

2. Step-by-Step Procedure

-

Preparation: Charge a flame-dried reaction vial with 4-Bromo-6-(methylsulfonyl)pyrimidine (1.0 equiv) and a magnetic stir bar.

-

Solvation: Add anhydrous THF (concentration ~0.2 M). Cool the solution to 0 °C using an ice bath.

-

Context: Cooling is critical. The sulfone is highly reactive; uncontrolled exotherms can lead to bis-substitution or decomposition.

-

-

Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the Amine (1.05 equiv).

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

-

Endpoint: Consumption of starting material is usually complete within 1–4 hours.

-

Observation: A precipitate (sulfinate salt) may form.

-

-

Workup:

-

Dilute with EtOAc and wash with Water (x2) and Brine (x1).

-

Critical Step: The byproduct is sodium methanesulfinate (water-soluble). Ensure thorough aqueous washing to remove it.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

3. Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Hydrolysis Product (OH instead of Amine) | Wet solvent or hygroscopic amine | Use anhydrous THF; store reagents under Ar. |

| Bis-amination (Displacement of Br) | Excess amine or high temperature | Strictly control stoichiometry (1.05 equiv); Keep at 0 °C. |

| No Reaction | Amine is too weak (e.g., electron-poor aniline) | Switch to solvent DMSO and heat to 60 °C, or use LiHMDS (strong base) at -78 °C. |

Method B: Palladium-Catalyzed Cross-Coupling (Specialized Case)

Objective: Displacement of the Bromide while retaining the Sulfone.

Note: This is chemically challenging because the Pd-catalyst must insert into the C-Br bond faster than the amine attacks the C-SO2Me bond via background

1. Catalyst System Selection

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5 mol%) or BINAP . These wide-bite-angle ligands favor reductive elimination and stabilize the complex against poisoning by the sulfone.

-

Base:

(anhydrous, 1.5 equiv). Avoid strong alkoxides like NaOtBu which will displace the sulfone immediately. -

Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

2. Step-by-Step Procedure

-

Setup: In a glovebox or under Argon flow, combine Substrate (1.0 equiv), Amine (1.0 equiv),

(1.5 equiv), -

Solvation: Add degassed 1,4-Dioxane (0.1 M). Cap the vial strictly.

-

Reaction: Heat to 80 °C for 12–16 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify.

PART 4: REFERENCES

-

Regioselectivity in Pyrimidines: Barfi, B. et al. "Chemoselective

reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine." Synthesis, 2013, 45, 1764–1784.[2] -

Sulfone as Leaving Group: Bollong, M. J. et al. "Small molecule reactivity profiling." Nature Chemical Biology, 2016. (Describes reactivity of 2-sulfonyl pyrimidines).

-

General Pyrimidine Functionalization: Schlosser, M. et al. "Site-selective functionalization of halogenated pyrimidines." Journal of Organic Chemistry.

Sources

"4-Bromo-6-(methylsulfonyl)pyrimidine" reaction with arylboronic acids

Application Note: Chemoselective Arylation of 4-Bromo-6-(methylsulfonyl)pyrimidine

Abstract & Strategic Overview

This guide details the protocol for the reaction of 4-Bromo-6-(methylsulfonyl)pyrimidine with arylboronic acids. This scaffold is a high-value "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitor discovery, due to its ability to undergo sequential, orthogonal functionalization.

The Core Challenge: The pyrimidine ring contains two electrophilic sites:

-

C4-Bromo: A "soft" electrophile susceptible to Palladium-catalyzed oxidative addition.

-